Fluorescent brightener 71

Beschreibung

Eigenschaften

IUPAC Name |

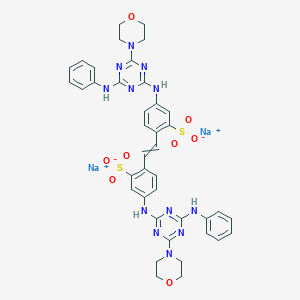

disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N12O8S2.2Na/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52;;/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJGKADZTYCLIL-YHPRVSEPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N12O8S2. 2Na, C40H38N12Na2O8S2 | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24231-46-7 (Parent) | |

| Record name | Tinopal DMS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; [ICSC] Off-white odorless granules or powder; [MSDSonline] Commercial form may also be aqueous slurry; [eChemPortal: SIDSUNEP], WHITE POWDER OR GRANULES | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescent Brightener FWA-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

not available | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 5 mg/l at 25 °C., Solubility in water, g/100ml: 0.18 (slightly soluble) | |

| Record name | C.I. FLUORESCENT BRIGHTENER 260 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

16090-02-1 | |

| Record name | Tinopal DMS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 71 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O8YPR146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FLUORESCENT BRIGHTENER 260 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>270 °C | |

| Record name | C.I. FLUORESCENT BRIGHTENER 260 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action in Fluorescence of Fluorescent Brightener 71

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a prominent member of the stilbene-derivative class of fluorescent whitening agents (FWAs), is a synthetic organic compound widely utilized across various industries, including textiles, detergents, and paper manufacturing.[1] Its primary function is to enhance the perceived whiteness of materials by absorbing ultraviolet (UV) radiation and re-emitting it as blue light, effectively counteracting the inherent yellowish tinge of many substrates.[1] This technical guide provides a comprehensive overview of the core mechanism of action of FB71 in fluorescence, detailing its photophysical properties, the influence of environmental factors, and standardized experimental protocols for its characterization.

Core Mechanism of Fluorescence

The fluorescence of this compound is fundamentally rooted in its molecular structure, which features a conjugated π-system centered around a trans-stilbene (B89595) backbone. This extended system of alternating double and single bonds is responsible for the molecule's ability to absorb and emit light. The core mechanism can be understood through the following photophysical processes:

-

Excitation: Upon exposure to ultraviolet radiation in the range of 340-370 nm, the π-electrons in the stilbene (B7821643) core of the FB71 molecule absorb photons.[1][2] This absorption of energy promotes an electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).

-

Vibrational Relaxation and Internal Conversion: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly dissipates this excess vibrational energy as heat to the surrounding environment, a process known as vibrational relaxation, descending to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs on a picosecond timescale.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) through the emission of a photon. This radiative transition is known as fluorescence. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. For FB71, this emission occurs in the blue region of the visible spectrum, typically between 420 nm and 470 nm.[1] One specific source notes an absorption maximum at 349 nm and a fluorescence emission maximum at 442 nm for the beta-crystal form of a similar brightener.[3]

The efficiency of this process is enhanced by the presence of electron-donating groups, such as morpholino and anilino substituents on the triazine rings, which help to stabilize the excited state and increase the quantum yield of fluorescence.[1]

Jablonski Diagram of Fluorescence Mechanism

The photophysical processes involved in the fluorescence of this compound can be visually represented by a Jablonski diagram.

Quantitative Photophysical Data

| Photophysical Property | Typical Value/Range for Stilbene Derivatives | Notes |

| Absorption Maximum (λabs) | 340 - 370 nm[2] | Corresponds to the π → π* transition of the stilbene core. |

| Molar Extinction Coefficient (ε) | 25,000 - 60,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Emission Maximum (λem) | 420 - 470 nm[1] | The emitted blue light is responsible for the whitening effect. |

| Fluorescence Quantum Yield (Φf) | 0.2 - 0.9[4] | Represents the efficiency of the fluorescence process. Highly dependent on the molecular environment and rigidity. |

| Fluorescence Lifetime (τf) | 0.5 - 5.0 ns[5] | The average time the molecule spends in the excited state before emitting a photon. |

Influence of Environmental Factors

The fluorescent properties of FB71 are sensitive to its immediate environment. Key factors that can influence its mechanism of action include:

-

Solvent Polarity: Increasing solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum due to the stabilization of the more polar excited state relative to the ground state.

-

pH: The chemical structure of FB71 contains nitrogen atoms that can be protonated at low pH. This can alter the electronic structure of the molecule and, consequently, its absorption and emission characteristics.

-

Molecular Aggregation: At high concentrations, FB71 molecules can form aggregates, which can lead to self-quenching of fluorescence and a decrease in the quantum yield.

-

Binding to Substrates: When FB71 adsorbs onto a substrate like cotton or paper, its molecular conformation can become more rigid.[6] This restriction of rotational and vibrational modes can reduce non-radiative decay pathways and lead to an enhancement of the fluorescence quantum yield.

Experimental Protocols

The characterization of the fluorescent properties of this compound involves several key experiments. The following are detailed methodologies for these essential analyses.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of FB71.

Methodology:

-

Sample Preparation: Prepare a dilute solution of FB71 in a suitable solvent (e.g., water, ethanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a UV-Visible spectrophotometer.

-

Scan a wavelength range from 250 nm to 500 nm.

-

Record the absorbance spectrum and identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λabs.

-

Scan the emission wavelength from a value slightly higher than the excitation wavelength to approximately 700 nm.

-

Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

-

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of FB71 relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with that of FB71 (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the FB71 sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample² / nstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

-

-

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime (τf) of FB71.

Methodology:

-

Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of FB71 as described for quantum yield measurements.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at the absorption maximum.

-

Collect the emitted photons and measure the time delay between the excitation pulse and the arrival of the first emitted photon.

-

Repeat this process for a large number of excitation pulses to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

Fit the decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the fluorescence lifetime (τf).

-

Experimental Workflow for Fluorescence Analysis of Textiles

Conclusion

This compound operates through a classic mechanism of fluorescence, absorbing UV radiation and emitting blue light, which is central to its function as a whitening agent. Its photophysical properties are intricately linked to its stilbene-based molecular structure and are sensitive to environmental conditions. A thorough understanding of these properties, obtained through rigorous experimental characterization, is essential for optimizing its performance in various applications and for assessing its environmental fate and potential biological interactions. The methodologies outlined in this guide provide a robust framework for the detailed investigation of FB71 and other similar fluorescent compounds.

References

- 1. This compound | 16090-02-1 | Benchchem [benchchem.com]

- 2. US20150159331A1 - Fluorescent brighter #71 used for the papermaking process - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | 93982-93-5 | Benchchem [benchchem.com]

- 5. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

C.I. Fluorescent Brightener 71: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Fluorescent Brightener 71 (FBA 71), with the CAS number 16090-02-1, is a prominent member of the stilbene-disulfonic acid class of optical brightening agents.[1][2] Chemically known as Disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate, this compound is widely utilized in the textile, paper, and detergent industries to enhance the whiteness of materials.[3][4] Its mechanism of action involves the absorption of ultraviolet radiation and subsequent emission of blue light, which counteracts the natural yellowish tint of substrates. This technical guide provides an in-depth overview of the structure, synthesis, and key properties of C.I. This compound.

Chemical Structure

The molecular structure of C.I. This compound is characterized by a central stilbene-2,2'-disulfonic acid core, which is symmetrically substituted on both sides. Each side features a triazine ring that is further functionalized with an aniline (B41778) and a morpholine (B109124) group. The presence of sulfonic acid groups imparts water solubility to the molecule.[5]

Chemical Formula: C₄₀H₃₈N₁₂Na₂O₈S₂[4]

Molecular Weight: 924.91 g/mol [6]

Synonyms: FBA 71, Disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate, Fluorescent Brightener 260[4]

Physicochemical and Spectral Properties

C.I. This compound is typically a pale yellow, odorless powder.[2] It exists in two crystalline forms, α (amorphous) and β (crystalline), with the β-form exhibiting a superior whitening effect.[2] A summary of its key quantitative properties is presented in the tables below.

| Property | Value | Reference |

| Melting Point | >270 °C | [2][7] |

| Water Solubility (20-25 °C) | 1.223 - 1.9 g/L | [2] |

| log Kow | -1.58 | [1] |

| Appearance | Pale yellow solid | [2] |

| Spectral Property | Value | Reference |

| UV Absorption Maximum (λmax) | 349 nm | [2] |

| Fluorescence Emission Maximum | 442 nm | [2] |

Synthesis of C.I. This compound

The synthesis of C.I. This compound is a multi-step process that begins with the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) with cyanuric chloride. This is followed by sequential nucleophilic substitution reactions with aniline and morpholine. The temperature and pH of the reaction mixture are critical parameters that must be carefully controlled at each stage to ensure the selective substitution of the chlorine atoms on the triazine rings.

Synthesis Pathway

Caption: Synthesis pathway of C.I. This compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of C.I. This compound, adapted from industrial production methods.

Materials:

-

4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid)

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Aniline

-

Morpholine

-

Sodium carbonate

-

Acetone

-

Ice

-

Water

Procedure:

Step 1: First Condensation - Formation of the Dichlorotriazinyl Intermediate

-

In a reaction vessel, prepare a solution of DSD acid in water and adjust the pH to 6-7 with a 10% aqueous solution of sodium carbonate.

-

In a separate vessel, prepare a dispersion of cyanuric chloride in an ice-water mixture (below 0 °C).

-

Slowly add the DSD acid solution to the cyanuric chloride dispersion while maintaining the temperature between 0-5 °C and the pH at 6-7.5 by the continuous addition of 10% sodium carbonate solution.

-

Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).

Step 2: Second Condensation - Reaction with Aniline

-

To the reaction mixture from Step 1, add aniline.

-

Raise the temperature to 30-35 °C and stir for approximately 2 hours.

Step 3: Third Condensation - Reaction with Morpholine

-

Following the reaction with aniline, add morpholine to the mixture.

-

Increase the temperature to 80 °C and continue stirring for another 2 hours.

Step 4: Isolation and Purification

-

After the final condensation, remove any organic solvent (e.g., acetone, if used) by evaporation.

-

Adjust the pH of the solution to 6-7.5 with a suitable base.

-

The product can be induced to crystallize by heating to 120-130 °C, which facilitates the conversion from the α-amorphous form to the β-crystalline form.[2]

-

Cool the mixture and collect the solid product by filtration.

-

Wash the filter cake with water.

-

The crude product can be further purified by recrystallization or other standard techniques.

-

Dry the final product under vacuum at 80 °C.

Characterization:

The identity and purity of the synthesized C.I. This compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess purity.

-

UV-Visible and Fluorescence Spectroscopy: To verify the optical properties.

Conclusion

C.I. This compound is a commercially significant stilbene-based optical brightener with a well-defined chemical structure and a multi-step synthesis process. Its effectiveness lies in its ability to absorb UV light and emit blue light, thereby enhancing the perceived whiteness of various materials. The synthesis, while straightforward in principle, requires careful control of reaction conditions to achieve a high-purity product. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and scientists working with this compound.

References

Fluorescent brightener 71 CAS number 16090-02-1 information

CAS Number: 16090-02-1

Chemical Name: Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate

This technical guide provides an in-depth overview of Fluorescent Brightener 71 (FB 71), a prominent optical brightening agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, industrial applications, relevant experimental protocols, and toxicological profile.

Core Properties and Specifications

This compound is a stilbene-based compound widely utilized for its ability to absorb ultraviolet light and re-emit it as blue light, resulting in a whiter and brighter appearance of treated materials.[1][2] It exists as a pale yellow, odorless powder or granules and is soluble in water.[2][3]

| Property | Value |

| Molecular Formula | C₄₀H₃₈N₁₂Na₂O₈S₂ |

| Molecular Weight | 924.91 g/mol [2] |

| Appearance | White to off-white or pale yellow powder/granules[2][3] |

| Melting Point | >270 °C[3][4] |

| Water Solubility | 1.223-1.9 g/L at 20-25°C[3][4]; 5 mg/L at 25°C[2][5] |

| Absorption Wavelength (λmax) | 349 nm[3] |

| Emission Wavelength (λem) | 442 nm[3] |

| Synonyms | Fluorescent Brightener 260, C.I. This compound, Optical Brightener AMS, Optical Brightener DMS, Optical Brightener CXT[4][6] |

Industrial Applications and Methodologies

FB 71 is a key ingredient in the textile, paper, and detergent industries, where it serves to enhance the whiteness and brightness of products.[2][6]

Textile Industry

In the textile industry, FB 71 is applied to cotton, nylon, and other fabrics to improve their appearance.[6][7] It is typically used in the finishing stages of textile production.

Experimental Protocol: Application in Cotton Finishing

A general procedure for applying FB 71 to cotton fabric involves preparing a finishing bath, applying it to the fabric, and then drying and curing the material.

Paper Industry

In papermaking, FB 71 is added to the pulp slurry or applied as a surface coating to increase the brightness of the final paper product.[2][8] A patented method suggests using 0.01%-1.0% by weight of FB 71 at an optimal operating temperature of 30-80°C.[8]

Experimental Protocol: Wet-End Application in Papermaking

The following diagram illustrates a typical workflow for incorporating FB 71 in the wet-end of the papermaking process.

Detergent Industry

FB 71 is a common additive in laundry detergents, where it deposits on fabrics during washing to maintain or enhance their whiteness.[9]

Experimental Protocol: Formulation of a Heavy-Duty Liquid Detergent

A representative formulation for a heavy-duty liquid laundry detergent incorporating FB 71 is outlined below. The process involves the sequential mixing of various components.

Environmental Fate and Toxicological Profile

Environmental Persistence and Degradation

This compound is not readily biodegradable in aquatic environments.[10] However, it can undergo photodegradation when exposed to sunlight, with a half-life of 3-6 hours in laboratory studies.[11] This degradation can lead to the formation of persistent metabolites.[11] The compound is expected to be persistent in soil and sediment.[1]

Experimental Protocol: Assessment of Ready Biodegradability (OECD Test Guideline 301D)

The ready biodegradability of FB 71 can be assessed using the Closed Bottle Test (OECD 301D). This method involves incubating the test substance with an inoculum in a sealed bottle and measuring the consumption of dissolved oxygen over a 28-day period.

Bioaccumulation

Studies conducted according to OECD Test Guideline 305C have shown that this compound has a low potential for bioaccumulation in fish.[11] The bioconcentration factors (BCF) were determined to be well below the threshold for a bioaccumulation hazard.[11]

Toxicological Assessment in Caenorhabditis elegans**

Research using the nematode Caenorhabditis elegans as a model organism has provided insights into the potential toxicological effects of FB 71. Exposure to FB 71 was found to inhibit growth, locomotion, and reproduction in the nematodes.[12] Furthermore, the study indicated that FB 71 could induce oxidative stress, as evidenced by the increased expression of genes such as gpx-4 and sod-4, which are associated with the production of reactive oxygen species (ROS).[1]

Experimental Protocol: C. elegans Toxicity Assay

A typical toxicity assessment in C. elegans involves exposing the nematodes to various concentrations of the test substance and observing different endpoints.

Potential Signaling Pathway Interaction

A molecular docking study identified the CD40 ligand as a potential protein target for this compound, suggesting a possible interaction with immune signaling pathways.[1] The CD40/CD40L signaling pathway is crucial for a variety of immune responses.

Analytical Methods

High-performance liquid chromatography (HPLC) is a primary method for the separation and quantification of this compound in various matrices.[1][13]

Experimental Protocol: HPLC Analysis

A general HPLC method for the analysis of FB 71 would involve sample extraction, chromatographic separation, and detection.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cefic-lri.org [cefic-lri.org]

- 5. oecd.org [oecd.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. liacs.leidenuniv.nl [liacs.leidenuniv.nl]

- 8. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. products.pcc.eu [products.pcc.eu]

- 13. img3.epanshi.com [img3.epanshi.com]

An In-depth Technical Guide to Fluorescent Brightener 71 and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescent Brightener 71, a compound widely utilized across various industries for its optical brightening properties. This document delves into its chemical identity, synonymous terms found in scientific literature, quantitative data, and detailed experimental applications. Additionally, it explores the current understanding of its biological interactions, offering insights for researchers in toxicology and drug development.

Chemical Identity and Synonyms

This compound is a complex organic molecule belonging to the stilbene (B7821643) class of compounds. Its ability to absorb ultraviolet light and re-emit it in the blue spectrum makes it an effective whitening agent. In scientific and commercial literature, it is referred to by a multitude of names, which can often be a source of confusion. The following table summarizes its key identifiers and most common synonyms.

| Identifier Type | Value | Citation |

| Chemical Name | Disodium 4,4'-bis[[4-anilino-6-morpholino-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate | [1] |

| IUPAC Name | disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

| CAS Number | 16090-02-1 | [1] |

| Molecular Formula | C40H38N12Na2O8S2 | [1] |

| Molecular Weight | 924.91 g/mol | |

| Common Synonyms | C.I. Fluorescent Brightener 260, FWA-1, Tinopal AMS, Tinopal DMS-X, Blankophor MBBH, Calcofluor White RC, FBA-260 | [1] |

Quantitative Data

A summary of the key quantitative data for this compound is presented below, compiled from various scientific sources.

| Property | Value | Citation |

| Appearance | White to off-white powder | [1] |

| Melting Point | >270 °C | |

| Water Solubility | 1.223-1.9 g/L at 20-25°C | |

| LogP | -1.58 to 1.186 at 25°C | |

| Absorption Max (λmax) | 340-370 nm | [2] |

| Emission Max (λem) | 420-470 nm (blue region) | [2] |

Experimental Protocols

Detailed experimental protocols for the application and analysis of this compound are crucial for reproducible research. Below are methodologies cited in the literature for its use in various fields.

A patented method for increasing paper brightness using this compound outlines the following general procedure:

-

Preparation of Whitening Agent Solution: Due to its low solubility in water, a stock solution is prepared by carefully optimizing the dosage in water at various temperatures.

-

Application: The this compound solution is applied during the wet-end of the papermaking process.

-

Concentration: Approximately 0.01% to 1.0% by weight of this compound based on the dry weight of the paper pulp is used.[2]

-

Operating Temperature: The process is carried out at an optimal temperature range of 30-80°C.[2]

-

Retention Time: A retention time of 5 minutes is maintained to allow for sufficient interaction with the pulp fibers.[2]

-

Measurement of Brightness: The ISO brightness of the resulting paper is measured using a brightness meter at a wavelength of 457 nm.[2]

This compound is a common ingredient in laundry detergents to enhance the whiteness of fabrics. A typical formulation involves:

-

Incorporation Method: The brightener can be incorporated by spray-drying, agglomerating, or post-blending with the detergent powder. For liquid detergents, it is added during the cold blending process.

-

Dosage:

-

Powder Detergents: 0.01% to 0.1% (100 to 1000 ppm) based on the total weight of the formula.

-

Liquid Detergents: 0.01% to 0.05% (100 to 500 ppm) based on the total weight of the formula.

-

-

Mechanism: During the wash cycle, the brightener deposits onto the fabric fibers. It then absorbs UV light from daylight and re-emits it as blue light, counteracting any yellowing of the fabric.

A common method for the detection and quantification of this compound in various matrices is HPLC coupled with a fluorescence detector (FLD).

-

Sample Preparation:

-

Textiles/Paper: A sample is ultrasonically extracted with a 30% N,N-dimethylformamide aqueous solution.

-

Environmental Waters: Solid-phase extraction is used to concentrate the analyte from water samples.

-

-

Chromatographic Conditions:

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: A fluorescence detector is set to an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 430 nm.

-

-

Quantification: The external standard method is used for quantification by comparing the peak area of the analyte in the sample to that of a known standard.[1]

Biological Interactions and Signaling Pathways

Current scientific literature on the specific interaction of this compound with cellular signaling pathways is limited. However, toxicological studies have provided some insights into its biological effects.

A key study investigating the effects of this compound on the nematode Caenorhabditis elegans revealed that exposure to the compound induced an oxidative stress response. This suggests that the compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and the subsequent activation of protective gene expression.

The study also employed molecular docking simulations to predict potential interactions with human proteins. The highest affinity was found for the CD40 ligand, a protein involved in immune responses. This computational finding suggests a potential for interaction with immune system components, though this requires experimental validation.

Another in vitro study using a reporter gene assay with human breast cancer cells indicated a potential estrogenic effect of C.I. Fluorescent Brightener 260 (a synonym for this compound). However, the researchers emphasized the need for in vivo studies to confirm this finding.

Based on the available evidence, a direct and specific signaling pathway modulated by this compound has not been elucidated. The most prominent biological effect observed is the induction of a general stress response.

Visualizations

The following diagrams illustrate the known biological response to this compound and a typical experimental workflow for its analysis.

Caption: Oxidative stress response pathway induced by this compound in C. elegans.

Caption: A typical workflow for the analysis of this compound using HPLC-FLD.

References

A Technical Guide to the Photophysical Properties of Stilbene-Based Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of stilbene-based fluorescent dyes. These compounds are of significant interest due to their diverse applications, ranging from fluorescent probes in biomedical imaging to molecular rotors for viscosity sensing. This document details their synthesis, spectral characteristics, quantum yields, and includes experimental protocols for their characterization.

Core Photophysical Properties of Stilbene-Based Dyes

The fundamental structure of stilbene (B7821643), a hydrocarbon consisting of a trans or cis ethene double bond substituted with a phenyl group on both carbon atoms of the double bond, forms the basis for a wide array of fluorescent dyes.[1] The extended π-conjugated system of stilbene derivatives gives rise to their characteristic fluorescence.[1] The photophysical properties of these dyes can be finely tuned by introducing various substituent groups to the phenyl rings, which can alter the electron-donating or -accepting nature of the molecule, and by extending the conjugation.[2][3]

Absorption and Emission Spectra

Stilbene-based dyes typically exhibit absorption maxima in the ultraviolet to visible region of the electromagnetic spectrum.[2][3] The specific absorption wavelength is highly dependent on the molecular structure and the solvent environment.[4][5] Following excitation, the molecule relaxes to the ground state, emitting a photon in the process, which is observed as fluorescence. The emission spectra are generally red-shifted compared to the absorption spectra, a phenomenon known as the Stokes shift.[3]

Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] The quantum yield of stilbene derivatives is particularly sensitive to their environment and molecular structure.[7] For instance, the trans isomer of stilbene is generally more fluorescent than the cis isomer, which has a very low quantum yield due to efficient non-radiative decay pathways.[8][9] Factors such as solvent viscosity can significantly impact the quantum yield, a property that is exploited in their application as molecular rotors.[7][10]

Solvatochromism

Many stilbene-based dyes exhibit solvatochromism, where the color of the dye solution changes with the polarity of the solvent.[4][11] This occurs because the solvent can differentially stabilize the ground and excited states of the dye molecule, leading to a shift in the absorption and emission wavelengths.[11] This property makes them useful as probes for investigating the polarity of microenvironments.[4]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of stilbene-based fluorescent dyes, compiled from the literature.

Table 1: Photophysical Properties of Selected Stilbene-Based Dyes

| Compound/Dye Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference(s) |

| trans-Stilbene | 294 | - | 0.044 | 34,010 | Hexane | [9] |

| trans-Stilbene | - | - | 0.05 | - | Methylcyclohexane/isohexane (2:1) | [9] |

| trans-Stilbene | - | - | 0.15 | - | Glycerol | [9] |

| cis-Stilbene | 276 | - | Low (not specified) | 36,230 | Hexane | [8] |

| 4,4'-Bis(2-cyanostyryl)stilbene (S3E) | 390 | 464 | 0.42 | - | CH₂Cl₂ | [3] |

| Stilbene 420 | - | 428.5 (fluorescence peak) | - | - | Not specified | [12] |

| Benzoxazolyl Stilbene Derivatives | - | 435 - 471 | - | - | Not specified | [2][13] |

| BODIPY-Stilbene Conjugates (11a, 11b, 16) | - | 665 - 680 | - | High (comparable to parent BODIPY) | Water or Ethanol | [14][15] |

| Imidazoleisoindole-based Stilbene (Imi-Zoxi) | - | 430 - 460 | 0.27 | - | CH₂Cl₂ | [16] |

| Methoxy-trans-stilbene Analogs | - | - | 0.07 - 0.69 | - | Solid State | [1] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][17][18]

Principle: If a solution of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[17] The following equation is used:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[7]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Procedure:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the stilbene-based dye under investigation.

-

Solvent and Purity: Use spectroscopic grade solvents and ensure all glassware is clean to avoid fluorescent impurities. Check the solvent for any background fluorescence.[18]

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and the stilbene-based dye in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6][17] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.10.[17]

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all working solutions and a solvent blank. Note the absorbance at the chosen excitation wavelength.[6]

-

Fluorescence Measurements:

-

Data Analysis:

-

Integrate the area under each corrected fluorescence emission curve.[6]

-

Subtract the integrated intensity of the solvent blank from each sample and standard measurement.[6]

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.[7][17]

-

Determine the gradient (slope) of the linear fit for both plots.[6]

-

-

Calculation: Use the equation above to calculate the fluorescence quantum yield of the stilbene-based dye.

Characterization of Absorption and Emission Spectra

Instrumentation: A UV-Vis spectrophotometer is required for absorbance measurements, and a spectrofluorometer is needed for fluorescence measurements.

Procedure:

-

Sample Preparation:

-

Dissolve the stilbene-based dye in a suitable spectroscopic grade solvent.

-

Prepare a solution with a concentration that results in an absorbance maximum between 0.5 and 1.5 for optimal signal-to-noise ratio in the absorption spectrum. For fluorescence measurements, a more dilute solution with an absorbance of less than 0.1 at the excitation wavelength is typically used to minimize inner filter effects.

-

-

UV-Vis Absorption Spectroscopy:

-

Use a quartz cuvette with a standard path length of 1 cm.

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the dye solution over the desired wavelength range.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Use a fluorescence cuvette.

-

Set the excitation wavelength, typically at or near the λ_abs determined from the absorption spectrum.

-

Set the excitation and emission slit widths to control the light intensity and spectral resolution.

-

Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.

-

Identify the wavelength of maximum emission (λ_em).

-

The instrument software can often correct the spectra for variations in lamp intensity and detector response.

-

Applications and Workflows

Stilbene-Based Dyes as Molecular Rotors

The fluorescence quantum yield of certain stilbene derivatives is highly dependent on the viscosity of their local environment.[10] This is due to the competition between fluorescence and non-radiative decay through intramolecular rotation (photoisomerization). In a viscous medium, this rotation is hindered, leading to an increase in fluorescence intensity.[10] This property allows them to be used as "molecular rotors" to probe the microviscosity of their surroundings.[10]

Caption: Workflow for determining microviscosity using a stilbene-based molecular rotor.

Stilbene-Based Dyes for Amyloid Plaque Detection

Stilbene derivatives have been developed as fluorescent probes for the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease.[14][19][20] These probes are designed to bind to Aβ aggregates, leading to a change in their fluorescence properties, such as an increase in fluorescence intensity (a "turn-on" effect).[20] This allows for the visualization and quantification of amyloid deposits.

References

- 1. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. emerald.com [emerald.com]

- 4. jasco-global.com [jasco-global.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cis-Stilbene [omlc.org]

- 9. omlc.org [omlc.org]

- 10. benchchem.com [benchchem.com]

- 11. Solvatochromism - Wikipedia [en.wikipedia.org]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Making sure you're not a bot! [opus4.kobv.de]

- 19. Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils [liu.diva-portal.org]

- 20. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Activity of Fluorescent Brightener 71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent Brightener 71 (FB71), a stilbene-derived optical brightening agent, has demonstrated notable antifungal properties. This technical guide provides an in-depth analysis of its antifungal activity, drawing parallels with the well-characterized, structurally similar compound, Calcofluor White (CFW). The primary mechanism of action involves the disruption of fungal cell wall integrity through the binding of chitin (B13524), a critical structural polysaccharide. This interference with cell wall synthesis leads to fungicidal effects against a range of pathogenic fungi. This document summarizes the available data on its antifungal efficacy, details relevant experimental protocols for its evaluation, and visualizes the key molecular interactions and cellular pathways involved.

Introduction

This compound (CAS No. 16090-02-1) is a diaminostilbene derivative widely used in the detergent and paper industries.[1] Its structural resemblance to Calcofluor White (CFW), a known fluorescent stain for chitin and a potent antifungal agent, has led to investigations into its own fungicidal capabilities.[2][3] The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for the development of novel antifungal therapies. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential component of the cell wall in most pathogenic fungi, providing structural rigidity and protection. Compounds that interfere with chitin synthesis or organization can compromise fungal viability, making them promising candidates for antifungal drug development. This guide explores the antifungal activity of FB71, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action

The antifungal activity of this compound is primarily attributed to its ability to bind to chitin in the fungal cell wall.[2][3] This interaction disrupts the normal process of cell wall synthesis and assembly, leading to a loss of structural integrity and ultimately, cell death.

Chitin Binding and Disruption of Cell Wall Synthesis

FB71, like other stilbene-based fluorescent brighteners, non-covalently binds to nascent chitin chains as they are being synthesized and extruded into the cell periphery.[2] This binding is thought to occur via hydrogen bonding with the polysaccharide chains. By intercalating with the chitin polymers, FB71 physically hinders their proper alignment and cross-linking, which is essential for the formation of a stable and functional cell wall.[2] This disruption leads to a weakened cell wall that is unable to withstand osmotic stress, resulting in cell lysis. Electron microscopy of fungal cells treated with similar optical brighteners has revealed a marked thickening and blurred contours of the cell walls, indicative of aberrant cell wall synthesis.[4]

Induction of Cell Wall Stress Response

The disruption of cell wall integrity by agents like FB71 can trigger a cellular stress response in fungi. In the model yeast Saccharomyces cerevisiae, the antifungal effect of Calcofluor White has been shown to be dependent on a functional High-Osmolarity Glycerol (HOG) signaling pathway.[5] The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated in response to various environmental stresses, including cell wall damage.[6][7] It is plausible that FB71, by inducing cell wall stress, also activates this or similar signaling pathways in susceptible fungi. The sustained activation of such stress pathways in the face of irreparable cell wall damage likely contributes to the fungicidal outcome.

Quantitative Data on Antifungal Activity

Table 1: Antifungal Activity of Calcofluor White (CFW) against Trichophyton rubrum and Candida albicans

| Fungal Species | Compound | MIC₈₀ (µg/mL) | MFC₉₅/₉₉ (µg/mL) | Reference |

| Trichophyton rubrum | Calcofluor White | 2.87 | 5.73 (MFC₉₉) | [3] |

| Candida albicans | Calcofluor White | 11.46 - 22.92 | 22.92 - 45.85 (MFC₉₅) | [3] |

Note: The data presented is for Calcofluor White and is intended to be representative of the expected activity of this compound, as suggested by the literature. Further empirical studies are required to establish the precise MIC and MFC values for FB71.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the antifungal activity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

-

This compound (FB71) stock solution (e.g., 1 mg/mL in an appropriate solvent like DMSO or water)

-

Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or a microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for C. albicans, Potato Dextrose Agar for T. rubrum).

-

Harvest the fungal cells/spores and suspend them in sterile saline.

-

Adjust the inoculum concentration to a final density of 0.5-2.5 x 10³ cells/mL for yeasts or 1-3 x 10³ conidia/mL for molds in RPMI-1640 medium.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the FB71 stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control (blank).

-

-

Inoculation and Incubation:

-

Add 100 µL of the adjusted fungal inoculum to each well (except the negative control).

-

Incubate the plates at 35°C for 24-48 hours (for C. albicans) or up to 96 hours for slower-growing molds like T. rubrum.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of FB71 that causes a significant inhibition of growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 492 nm) using a microplate reader.

-

Chitin Staining with this compound

This protocol allows for the visualization of chitin in the fungal cell wall.

Materials:

-

This compound solution (e.g., 0.1% w/v in distilled water or 10% KOH)

-

Fungal culture

-

10% Potassium Hydroxide (KOH) solution (optional, for clearing clinical specimens)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., excitation ~347 nm, emission ~450 nm)

Procedure:

-

Place a drop of the fungal suspension or a small portion of a fungal colony on a clean microscope slide.

-

Add one drop of the this compound staining solution. If using a dense specimen, a drop of 10% KOH can be added to clear cellular debris.[8][9]

-

Place a coverslip over the specimen and allow it to stand for 1-2 minutes.[8][9]

-

Examine the slide under a fluorescence microscope using a UV filter set. Chitin-containing structures, such as the cell wall and septa, will fluoresce brightly (typically blue-white or apple-green depending on the filters used).[8][9]

Transmission Electron Microscopy (TEM) of Treated Fungal Cells

TEM can be used to visualize the ultrastructural changes in fungal cells after treatment with FB71.

Materials:

-

Fungal culture

-

This compound

-

Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in a suitable buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide)

-

Dehydration series (e.g., graded ethanol (B145695) solutions)

-

Embedding resin (e.g., Epon or Spurr's resin)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Transmission Electron Microscope

Procedure:

-

Sample Preparation:

-

Incubate the fungal culture with a sub-inhibitory concentration of FB71 for a defined period.

-

Harvest the cells by centrifugation.

-

-

Fixation:

-

Fix the cells in the primary fixative for several hours at 4°C.

-

Wash the cells with buffer and then post-fix with the secondary fixative for 1-2 hours.

-

-

Dehydration and Embedding:

-

Dehydrate the fixed cells through a graded series of ethanol concentrations.

-

Infiltrate the dehydrated cells with embedding resin and polymerize at an appropriate temperature.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

-

Imaging:

-

Examine the stained sections using a Transmission Electron Microscope to observe any alterations in the cell wall structure, such as increased thickness, delamination, or abnormal chitin deposition.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound.

Experimental Workflows

Caption: Experimental workflow for evaluating FB71.

Conclusion

This compound demonstrates significant antifungal activity, primarily through the disruption of fungal cell wall synthesis by binding to chitin. While direct quantitative data for FB71 is currently limited, its fungicidal effects are comparable to the well-studied compound Calcofluor White, making it a person of interest for further investigation as a potential antifungal agent. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of its efficacy and mechanism of action. Future research should focus on obtaining precise MIC and MFC values for FB71 against a broader range of clinically relevant fungi and further elucidating the downstream cellular responses to the cell wall stress it induces. The unique mode of action targeting the fungal cell wall highlights the potential of FB71 and similar compounds in the development of new antifungal therapies.

References

- 1. This compound, Technical grade | 16090-02-1 | FF40964 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of dermatophytes by optical brighteners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 16090-02-1 | Benchchem [benchchem.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Role of the Osmotic Stress Regulatory Pathway in Morphogenesis and Secondary Metabolism in Filamentous Fungi | MDPI [mdpi.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

Understanding the Binding Mechanism of Fluorescent Brightener 71 to Chitin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), also widely known as Calcofluor White, is a stilbene-derived fluorescent dye extensively utilized in various industrial and biological applications. In the realm of life sciences, it is a prominent tool for the visualization of chitin (B13524), a crucial structural polysaccharide in fungal cell walls, insect exoskeletons, and other biological matrices. This guide provides a comprehensive overview of the binding mechanism of FB71 to chitin, focusing on the available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the underlying molecular interactions.

The Binding Mechanism: A Physicochemical Perspective

The binding of this compound to chitin is a non-covalent interaction driven by a combination of forces. The planar, aromatic structure of the stilbene (B7821643) core of FB71 allows it to align with the linear chains of β-1,4-linked N-acetylglucosamine residues that constitute the chitin polymer. The primary forces governing this interaction are believed to be:

-

Hydrogen Bonding: The numerous hydroxyl and acetamido groups on the chitin polymer can form hydrogen bonds with the sulfonate and amine groups of the FB71 molecule.

-

Van der Waals Forces: The close association of the planar dye molecule with the surface of the chitin fibril leads to significant van der Waals interactions.

-

Hydrophobic Interactions: The aromatic rings of FB71 can engage in hydrophobic interactions with less polar regions of the chitin structure.

Upon binding, the fluorescence of FB71 is significantly enhanced. This is likely due to the rigidification of the dye molecule upon association with the polysaccharide, which reduces non-radiative decay pathways and favors the emission of photons.

Quantitative Binding Data

| Parameter | Value | Polysaccharide | Method |

| Binding Equilibrium Constant (K) | Not Reported | - | - |

| Dissociation Constant (Kd) | Not Reported | - | - |

| Number of Binding Sites (N) | Not Reported | - | - |

| Enthalpy Change (ΔH) | Not Reported | - | - |

| Entropy Change (ΔS) | Not Reported | - | - |

Note: The absence of specific values in the table underscores the gap in the current scientific literature regarding the precise quantitative binding thermodynamics of FB71 to chitin.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the quantitative binding parameters of this compound to chitin.

Fluorescence Spectroscopy

This technique is used to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction by monitoring the change in fluorescence intensity of FB71 upon titration with chitin.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM in a suitable aqueous buffer, such as phosphate-buffered saline, pH 7.4). The final concentration used in the experiment should be low enough to avoid inner filter effects (typically in the low micromolar range).

-

Prepare a suspension of purified chitin (e.g., from shrimp shells) in the same buffer. The chitin should be finely ground and homogenized to ensure a consistent suspension. The concentration of the chitin suspension needs to be determined (e.g., by dry weight).

-

-

Instrumentation:

-

Use a fluorescence spectrophotometer capable of measuring fluorescence emission spectra.

-

Set the excitation wavelength to the absorption maximum of FB71 (approximately 347 nm) and the emission wavelength to its emission maximum (approximately 435 nm).

-

-

Titration Experiment:

-

Place a fixed concentration of FB71 solution in a quartz cuvette.

-

Record the initial fluorescence intensity (F₀).

-

Incrementally add small aliquots of the chitin suspension to the cuvette.

-

After each addition, allow the system to equilibrate (e.g., for 1-2 minutes with gentle stirring) and record the fluorescence intensity (F).

-

Continue the titration until the fluorescence intensity reaches a plateau (saturation).

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of chitin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., the one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

-

Preparation of Reagents:

-

Prepare a solution of this compound and a suspension of chitin in the same, thoroughly degassed buffer. The buffer should have a low ionization enthalpy to minimize heat signals from buffer protonation/deprotonation.

-

The concentration of FB71 in the sample cell and chitin in the syringe should be carefully chosen to ensure a measurable heat signal and a well-defined binding isotherm. A general guideline is to have the concentration of the macromolecule in the cell at 10-50 times the expected Kd and the ligand in the syringe at 10-20 times the cell concentration.

-

-

Instrumentation:

-

Use an Isothermal Titration Calorimeter.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration Experiment:

-

Fill the sample cell with the FB71 solution and the injection syringe with the chitin suspension.

-

Perform a series of small, sequential injections of the chitin suspension into the FB71 solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of chitin to FB71.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).

-

The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Visualizing the Interaction and Workflows

Proposed Binding Mechanism

The following diagram illustrates the key molecular interactions proposed to be involved in the binding of this compound to a chitin polymer.

Caption: Molecular interactions driving FB71 binding to chitin.

Experimental Workflow: Fluorescence Spectroscopy

The workflow for determining the binding parameters using fluorescence spectroscopy is outlined below.

Caption: Workflow for fluorescence spectroscopy binding analysis.

Experimental Workflow: Isothermal Titration Calorimetry

The following diagram illustrates the workflow for characterizing the thermodynamic profile of the binding interaction using ITC.

Caption: Workflow for ITC binding analysis.

Conclusion

The binding of this compound to chitin is a specific interaction that forms the basis of its utility as a vital fluorescent probe in biological research. While the qualitative aspects of this binding are well-established, there is a notable lack of quantitative data in the existing literature. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the precise binding affinity, stoichiometry, and thermodynamic drivers of this interaction. Such quantitative understanding will not only deepen our fundamental knowledge of polysaccharide-dye interactions but also aid in the development of novel chitin-targeting probes and therapeutics. Further research, particularly employing techniques like fluorescence spectroscopy, isothermal titration calorimetry, and computational modeling, is essential to fully characterize the binding mechanism of this compound to chitin.

An In-depth Technical Guide to the Applications of Fluorescent Brightener 71 in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB-71), a stilbene-based optical brightening agent, has found a significant niche in biological research beyond its primary industrial applications in the detergent and paper industries.[1] Its utility stems from its ability to bind specifically to β-1,4-linked glucans, such as chitin (B13524) and cellulose (B213188), which are integral components of fungal cell walls and plant tissues, respectively. This specific binding results in a strong blue fluorescence under ultraviolet (UV) excitation, making it a valuable tool for visualization and quantification in various biological assays. This guide provides a comprehensive overview of the applications of this compound and its close analog, Calcofluor White, in biological research, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

Physicochemical and Photophysical Properties

| Property | Value | References |

| Chemical Formula | C₄₀H₃₈N₁₂Na₂O₈S₂ | [2][3][4] |

| Molecular Weight | 924.91 g/mol | [2][3] |

| Excitation Maximum (λex) | ~340-380 nm (UV) | [1][5] |

| Emission Maximum (λem) | ~440-450 nm (Blue) | [6] |

Core Applications in Biological Research

The primary application of this compound in biological research is as a fluorescent stain for visualizing chitin and cellulose. This property lends itself to several key areas of investigation.

Mycology: Fungal Identification and Morphological Studies

FB-71 and Calcofluor White are extensively used for the rapid and sensitive detection of fungi in clinical and environmental samples. The dye binds to the chitin in the fungal cell wall, causing the hyphae, pseudohyphae, and yeast forms to fluoresce brightly, allowing for clear visualization against a dark background.

Plant Biology: Cell Wall Imaging

In plant sciences, FB-71 serves as an excellent stain for visualizing cellulosic cell walls. This is particularly useful for studying plant development, morphology, and the effects of genetic or environmental modifications on cell wall structure.

Drug Development: Antifungal Drug Discovery

The essential role of chitin in fungal cell wall integrity makes it an attractive target for antifungal drug development. FB-71 is a valuable tool in this area, particularly in high-throughput screening (HTS) assays to identify inhibitors of chitin synthesis. A reduction in fluorescence intensity after treatment with a compound indicates potential inhibition of chitin production.[7][8]

Cell Viability and Cytotoxicity Assays

In conjunction with other fluorescent dyes, FB-71 can be used in cell viability assays. For instance, in fungal or plant cells, it can be used to identify all cells in a population, while a membrane-impermeable dye like propidium (B1200493) iodide can identify dead cells with compromised membranes.

Experimental Protocols

Protocol for Fungal Staining with this compound (Calcofluor White)

This protocol is suitable for the microscopic examination of fungal elements in various samples.

Materials:

-

This compound or Calcofluor White M2R solution (0.1% w/v in distilled water)

-

10% Potassium Hydroxide (KOH)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., 420-480 nm)

Procedure:

-

Place a small amount of the specimen (e.g., a fungal culture, a clinical sample smear) on a clean microscope slide.

-

Add one drop of 10% KOH to the specimen to clear cellular debris (optional, but recommended for clinical samples).

-

Add one drop of the this compound solution.

-

Gently mix with a sterile applicator stick and place a coverslip over the suspension.

-

Incubate at room temperature for 1-5 minutes.

-

Observe under a fluorescence microscope using the appropriate filter set.

Expected Results: Fungal elements, such as hyphae, yeast, and spores, will exhibit bright blue-white or apple-green fluorescence against a dark background.

Protocol for High-Throughput Screening of Chitin Synthase Inhibitors

This protocol is designed for a 96-well plate format to screen for compounds that inhibit fungal chitin synthesis.

Materials:

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate liquid growth medium (e.g., YPD, RPMI)